1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-21(17-8-4-6-13-5-2-3-7-16(13)17)18(22)20-14-9-11-15(12-10-14)25-26(19,23)24/h2-3,5,7,9-12,17H,4,6,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYPPDNLVNTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene (also referred to as Compound A ) is a complex organic molecule with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Molecular Structure
The molecular formula of Compound A is , with a molecular weight of approximately 680.8 g/mol. The compound features multiple functional groups, including a fluorosulfonyloxy group and a tetrahydronaphthalene core, contributing to its diverse biological activities.
Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 680.8 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 11 |
| Topological Polar Surface Area | 120 Ų |
These properties suggest that Compound A has significant potential for interactions with biological targets due to its structural complexity and polar characteristics.
Compound A exhibits several mechanisms of action depending on the biological context. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cancer cell proliferation and apoptosis. For instance, its structural similarity to known inhibitors suggests potential activity against pathways such as the epidermal growth factor receptor (EGFR) signaling pathway.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of Compound A on various cancer cell lines, particularly focusing on breast cancer models. The following table summarizes the growth inhibitory activity against selected cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF-7 (ER+) | 15.0 |
| Compound A | MDA-MB-468 (TNBC) | 8.5 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Compound A demonstrated superior potency against the triple-negative breast cancer (TNBC) cell line compared to the estrogen receptor-positive line.
Case Studies
- Study on MDA-MB-468 Cells : In a study evaluating various compounds for their cytotoxic effects on MDA-MB-468 cells, Compound A showed a significant reduction in cell viability at concentrations as low as 8.5 µM, outperforming several standard treatments like gefitinib .
- Combination Therapy : Another investigation explored the synergistic effects of Compound A when combined with other chemotherapeutic agents. The results indicated enhanced efficacy in inhibiting tumor growth compared to monotherapy, suggesting that it could be an effective candidate for combination therapies in clinical settings .
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent. Its structural features suggest that it may exhibit activity against certain types of cancer or other diseases. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and modulating cellular pathways involved in cancer progression.
Case Study: Anticancer Activity
Research indicates that compounds with similar functionalities have been evaluated for their anticancer properties. For example, studies conducted by the National Cancer Institute (NCI) have demonstrated that structurally related compounds can exhibit significant cytotoxicity against various cancer cell lines, providing a basis for further exploration of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene in this context .
Biochemical Assays
Due to its unique chemical properties, this compound can serve as a valuable tool in biochemical assays. It can be employed as an inhibitor or modulator in enzyme assays or receptor binding studies. The fluorosulfonyloxy group may enhance its ability to interact with specific biological targets, making it useful for probing biological mechanisms.
Material Science
In material science, the compound's properties could be leveraged for the development of new materials with specific functionalities. Its structure suggests potential applications in creating polymers or composites that require specific thermal or mechanical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of tetralin derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Tetralin Derivatives
Key Observations:
Electron-Withdrawing Groups : The fluorosulfonyloxy group in the target compound enhances σ2R binding affinity compared to electron-donating groups like methoxy or methyl .
Biological Activity : Compounds with σ2R-targeting substituents (e.g., carbazoles, indoles) show cytotoxic effects in cancer models, suggesting the target compound may share similar mechanisms . In contrast, environmentally derived analogs (e.g., polystyrene degradation products) lack bioactivity .
Synthetic Utility : Derivatives with sulfur-containing groups (e.g., phenylthio in ) are used in enantioselective catalysis, whereas the target compound’s fluorosulfonyl group may improve metabolic stability for therapeutic use.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections Based on Structural Analogs)
Notes:
- The target compound’s fluorosulfonyl group likely increases solubility in polar solvents compared to purely hydrophobic analogs like 5,6-dimethyl-tetralin .
- Bromobiphenyl derivatives (e.g., ) exhibit anticoagulant activity but lack σ2R targeting, highlighting functional divergence based on substituents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use fluorosulfonyloxy precursors with activated leaving groups (e.g., chloride or triflate) to enhance electrophilicity during carbamoylation.
- Reaction Conditions : Employ anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis of the fluorosulfonyl group. Optimize temperature (40–60°C) to balance reaction rate and side-product formation .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation.
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize intermediates using H/C NMR .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify substituent positions (e.g., fluorosulfonyloxy and carbamoyl groups). For stereochemical analysis, use NOESY or COSY for spatial correlations .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] with <2 ppm error) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 or HeLa) to minimize variability .
- Purity Assessment : Re-test the compound after rigorous purification (e.g., ≥99% purity via HPLC) to rule out impurities as confounding factors .
- Structural Analogs : Synthesize derivatives (e.g., replacing fluorosulfonyloxy with methanesulfonyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies can predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases or GPCRs). Parameterize the fluorosulfonyl group with partial charges from DFT calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Apply QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP, CNS permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
